4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been associated with various effects, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced by reacting the benzothiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.
Chlorination: The chlorination of the benzothiazole derivative is achieved using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols, bases such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Comparison with Similar Compounds
4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives:
Properties
IUPAC Name |
4-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJQNNDXRRRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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